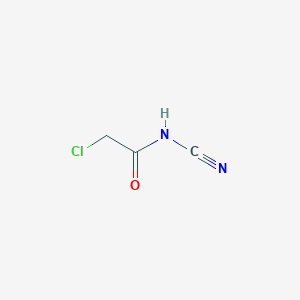

Acetamide, 2-chloro-N-cyano-

Description

Contextualization within Halogenated Acetamides and Cyano-containing Amides

Acetamide (B32628), 2-chloro-N-cyano- is a member of two significant families of organic compounds: halogenated acetamides and cyano-containing amides.

Halogenated Acetamides: This class of compounds is characterized by the presence of a halogen atom on the acetyl group of an acetamide. The α-chloroamides, such as chloroacetamide, are particularly noteworthy. nih.gov The chlorine atom in these molecules is a good leaving group, making them valuable precursors in various synthetic reactions. nih.govresearchgate.net They are known to react with a variety of nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.govresearchgate.net This reactivity has been harnessed in the synthesis of a wide array of compounds, including herbicides and pharmaceuticals. cambridge.org For instance, chloroacetamide itself is used in the production of herbicides. The presence of the chloro group in Acetamide, 2-chloro-N-cyano- suggests a similar potential for nucleophilic substitution reactions.

Cyano-containing Amides: The presence of a cyano group (C≡N) introduces another layer of chemical reactivity. Nitriles, the class of compounds containing a cyano group, are known for their versatility in organic synthesis. ebsco.comnumberanalytics.com The carbon-nitrogen triple bond is a reactive site that can participate in various chemical transformations. ebsco.com When attached to an amide nitrogen, as in N-cyanoamides, the cyano group's electron-withdrawing nature influences the properties of the amide. nih.govresearchgate.net N-cyanoamides are considered valuable building blocks for constructing nitrogen-rich molecules like amidines and guanidines. researchgate.net The cyanamide (B42294) moiety itself exhibits a unique duality, with a nucleophilic amino nitrogen and an electrophilic nitrile unit. nih.gov

The combination of both a halogenated acetyl group and an N-cyano group in a single molecule, as seen in Acetamide, 2-chloro-N-cyano-, creates a bifunctional compound with the potential for diverse and complex chemical behavior.

Historical Perspectives on Related Chemical Scaffolds in Organic Synthesis

The development of synthetic methodologies for both chloroacetamides and cyanoacetamides has a rich history in organic chemistry.

The synthesis of chloroacetamide has been documented through various methods, including the ammonolysis of chloroacetic acid esters and the reaction of chloroacetyl chloride with ammonia (B1221849). orgsyn.orggoogle.com Early methods often faced challenges with side reactions due to the reactivity of the chlorine atom. google.com Over time, more refined procedures were developed to improve yields and purity. orgsyn.orggoogle.com The utility of chloroacetamides as synthetic intermediates has been recognized for decades, particularly in the agrochemical industry. cambridge.org

Similarly, 2-cyanoacetamide (B1669375) is a well-established organic compound with a history of use in synthesis. wikipedia.org It can be prepared from chloroacetic acid through a series of reactions. wikipedia.org Cyanoacetamide and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities. sapub.org For example, it is used in spectrofluorimetric methods to determine the activity of certain antihistamine drugs. wikipedia.org

The historical development of synthetic routes to these related scaffolds provides a foundation for understanding the potential synthetic pathways to and the reactivity of Acetamide, 2-chloro-N-cyano-.

Fundamental Structural Features and Their Implications for Reactivity

The reactivity of Acetamide, 2-chloro-N-cyano- is dictated by its key structural features: the α-chloroamide group and the N-cyano group.

The α-Chloroamide Moiety: The chlorine atom attached to the carbon adjacent to the carbonyl group is susceptible to nucleophilic attack. This makes the molecule a potential alkylating agent, capable of reacting with various nucleophiles to form new chemical bonds. The reactivity of this group is a cornerstone of the synthetic utility of α-haloamides. nih.gov

The N-Cyano Group: The cyano group (nitrile) attached to the amide nitrogen is a strong electron-withdrawing group. This has several implications:

The interplay between the electrophilic center at the α-carbon and the reactive N-cyano group suggests that Acetamide, 2-chloro-N-cyano- could participate in a variety of reactions, including nucleophilic substitutions, additions, and cyclizations.

Current Research Trajectories and Academic Interest in Acetamide, 2-chloro-N-cyano- Analogues

While specific research on Acetamide, 2-chloro-N-cyano- itself is not widely documented, there is significant academic interest in its analogues, which share either the chloroacetamide or the N-cyanoamide functionality.

Research on chloroacetamide derivatives continues to be active. For example, N-aryl-2-chloroacetamides are used as versatile precursors for synthesizing various heterocyclic compounds. researchgate.net The development of new catalytic methods for the asymmetric synthesis of α-chloroamides is also an area of current interest, as these chiral building blocks are valuable in medicinal chemistry. nih.gov Furthermore, the herbicidal properties of chloroacetamides remain a subject of study and development. cambridge.org

There is also growing interest in the chemistry and biological applications of N-cyanoamide analogues . Recent studies have explored the use of N-cyanoamides in the synthesis of novel, biologically active molecules. For instance, N-cyano-substituted compounds have been investigated as energetic materials and in the development of fluorescent dyes. goettingen-research-online.deresearchgate.net The cyanamide moiety is also present in some biologically active molecules, highlighting its potential in medicinal chemistry. researchgate.netnih.govrsc.org The synthesis of complex molecules using cyanamide derivatives as key building blocks is an ongoing area of research. nih.govumich.edu

The combined knowledge from these related fields suggests that Acetamide, 2-chloro-N-cyano- and its analogues are promising candidates for further investigation, with potential applications in materials science, medicinal chemistry, and organic synthesis.

Data Tables

Table 1: Chemical Identifiers for Acetamide, 2-chloro-N-cyano- and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Acetamide, 2-chloro-N-cyano- | C3H3ClN2O | 118.52 | Not available |

| 2-Chloro-N-(cyanomethyl)acetamide | C4H5ClN2O | 132.55 | 20301-57-9 evitachem.com |

| 2-Chloro-N-(2-cyanoethyl)acetamide | C5H7ClN2O | 146.58 | 5839-11-2 ontosight.ai |

| Chloroacetamide | C2H4ClNO | 93.51 | 79-07-2 |

| 2-Cyanoacetamide | C3H4N2O | 84.08 | 107-91-5 wikipedia.orgchemeo.com |

Structure

3D Structure

Properties

Molecular Formula |

C3H3ClN2O |

|---|---|

Molecular Weight |

118.52 g/mol |

IUPAC Name |

2-chloro-N-cyanoacetamide |

InChI |

InChI=1S/C3H3ClN2O/c4-1-3(7)6-2-5/h1H2,(H,6,7) |

InChI Key |

TWFQQPGUKKGVRY-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NC#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Acetamide, 2 Chloro N Cyano and Its Structural Congeners

Classical Approaches for Chloroacetamide Synthesis

The traditional methods for synthesizing chloroacetamides predominantly involve the reaction of chloroacetyl chloride with various amine precursors. This approach has been extensively studied and optimized over the years.

Reaction Pathways Involving Chloroacetyl Chloride and Amine Precursors

The most common and direct route to N-substituted chloroacetamides is the chloroacetylation of a corresponding primary or secondary amine with chloroacetyl chloride. researchgate.netijpsr.info This nucleophilic acyl substitution reaction is a fundamental transformation in organic chemistry. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion results in the formation of the amide bond.

For the specific synthesis of Acetamide (B32628), 2-chloro-N-cyano-, the precursor would be cyanamide (B42294). The reaction involves the nucleophilic attack of the nitrogen atom of cyanamide on the carbonyl carbon of chloroacetyl chloride. researchgate.net This reaction can be influenced by various factors that dictate its efficiency and yield.

A variety of amines, including aliphatic and aromatic ones, have been successfully used in this reaction to produce a wide array of chloroacetamide derivatives. ijpsr.info For instance, substituted anilines react with chloroacetyl chloride to form N-aryl-2-chloroacetamides. researchgate.net

Role of Stoichiometry and Solvent Systems in Reaction Outcomes

The stoichiometry of the reactants and the choice of solvent play a critical role in the outcome of chloroacetamide synthesis. An excess of the amine can be used to act as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. researchgate.net Alternatively, an external base like triethylamine (B128534) or pyridine (B92270) is often added. researchgate.net

The selection of the solvent system is crucial for maximizing yield and purity. Polar aprotic solvents such as dichloromethane (B109758) and dimethylformamide (DMF) are commonly employed. In a study on the synthesis of N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide, dichloromethane was found to provide a superior yield (72%) compared to DMF (58%) due to better solubility of the intermediate. Other solvents like glacial acetic acid, acetone (B3395972), and benzene (B151609) have also been utilized depending on the specific reactants and conditions. researchgate.net The use of water as a solvent is also being explored as a greener alternative. tandfonline.com

Table 1: Effect of Solvent on the Yield of N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide

| Solvent | Yield (%) |

|---|---|

| Dichloromethane | 72 |

| Dimethylformamide (DMF) | 58 |

Impact of Acid/Base Catalysis on Synthetic Efficiency

Acid and base catalysis significantly influences the efficiency of chloroacetamide synthesis. The reaction between an amine and chloroacetyl chloride generates HCl, which can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. Therefore, the presence of a base is essential to neutralize the acid. researchgate.net Common bases used include triethylamine, potassium carbonate, sodium acetate, and pyridine. researchgate.net

In some cases, the reaction can be performed in an aqueous basic solution. For example, the synthesis of certain chloroacetamides has been achieved by reacting the amine with chloroacetyl chloride in water with an inorganic base like sodium carbonate or sodium hydroxide (B78521). google.com

Conversely, acid-catalyzed hydrolysis of chloroacetamides can occur, leading to the cleavage of the amide bond. nih.govacs.org This highlights the importance of controlling the pH of the reaction medium to favor amide formation over hydrolysis. The stability of chloroacetamide herbicides, for instance, is greater at neutral pH, while acidic or basic conditions promote their degradation. researchgate.net

Contemporary and Environmentally Conscious Synthetic Strategies

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods for chloroacetamides. This includes the application of green chemistry principles and the use of modern technologies like microwave irradiation and flow chemistry.

Exploration of Green Chemistry Principles in Synthesis

A key focus of green chemistry in this context is the use of water as a solvent, which is considered the most preferred green solvent. tandfonline.com Researchers have successfully developed a rapid N-chloroacetylation of anilines and amines in a phosphate (B84403) buffer, achieving high yields within a short reaction time. tandfonline.comresearchgate.net This method avoids the use of hazardous organic solvents and simplifies product isolation, often requiring only simple filtration. tandfonline.comtandfonline.com

Another green approach involves metal-free reaction conditions, which eliminates the environmental and economic issues associated with metal catalysts. tandfonline.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, also contributes to a greener process by reducing waste and energy consumption. figshare.com

Microwave-Assisted and Flow Chemistry Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the synthesis of chloroacetamide derivatives, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.comjocpr.com For example, the synthesis of certain acetamide derivatives was achieved in 5-10 minutes under microwave irradiation, with good yields. mdpi.com

Flow chemistry offers another advanced approach for the synthesis of chloroacetamides. Continuous flow systems provide precise control over reaction parameters such as temperature and mixing, leading to improved yields, higher purity, and enhanced safety, especially for exothermic reactions. nih.govsmolecule.com A telescoped flow system for the synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide has been reported to achieve 92% purity at a high throughput. smolecule.com This technology is particularly advantageous for industrial-scale production.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Acetamide Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate | mdpi.com |

| Microwave Irradiation | 5-10 minutes | Good | mdpi.com |

Design of Sustainable Catalytic Systems for Production

The development of sustainable catalytic systems is a cornerstone of modern chemical synthesis, aiming to reduce environmental impact and improve economic viability. For the production of N-cyanoacetamides and their derivatives, research has shifted towards green catalysts that are efficient, reusable, and derived from renewable sources.

One promising approach involves the use of amorphous carbon-supported sulfonic acid catalysts. smolecule.com These heterogeneous catalysts can be prepared by the partial carbonization and subsequent sulfonation of renewable resources like rice husk, offering an environmentally friendly alternative to traditional acid catalysts. smolecule.com The catalytic activity stems from the Brønsted acid mechanism, where sulfonic acid groups on the carbon surface activate the carbonyl function of precursor molecules, facilitating nucleophilic attack and promoting the formation of the desired acetamide products. smolecule.com A key advantage of these solid acid catalysts is their ease of recovery and reusability, with studies showing negligible loss of activity over multiple reaction cycles. smolecule.com

Metal nanoparticles (MNPs) also represent a significant advancement in sustainable catalysis for C-N bond formation. mdpi.com The design of nanocatalysts can enhance the performance of otherwise less reactive and earth-abundant non-noble metals. mdpi.com For instance, cobalt nanoparticles embedded in a nitrogen-doped carbon matrix (Co@C-N) have been effectively used in the C-H amidation of aromatic aldehydes. mdpi.com Similarly, copper oxide (CuO) nanoparticles have proven to be an effective catalytic system for the synthesis of N-aryl-γ-amino-γ-lactams from 2-pyrrolidinone (B116388) and various amines. mdpi.com The use of manganese (Mn) catalysts is also gaining traction due to the element's natural abundance, low toxicity, and cost-effectiveness, making it an ideal candidate for sustainable catalytic systems. nih.gov These manganese-catalyzed reactions, sometimes combined with electrophotocatalysis, offer selective and sustainable routes for C-H functionalization, a key step in the synthesis of complex molecules. nih.gov

Furthermore, bio-based feedstock utilization is being explored as a sustainable pathway. Research into the hydrothermal conversion of microalgae biomass into acetamide derivatives presents a potential carbon-neutral synthesis method that leverages renewable biological resources. smolecule.com

| Catalyst Type | Example | Key Advantages | Relevant Reactions |

| Heterogeneous Acid Catalyst | Amorphous carbon-supported sulfonic acid | Renewable source, easy recovery, reusable | Cyanoacetamide synthesis |

| Metal Nanoparticles (MNPs) | Co@C-N, CuO NPs, Pd-BNP | Enhanced activity, use of abundant metals | C-H amidation, C-H amination, indole (B1671886) synthesis |

| Sustainable Metal Catalyst | Manganese (Mn) complexes | Abundant, low toxicity, cost-effective | Late-stage C-H functionalization, azidation |

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions and developing efficient isolation procedures are critical for maximizing product yield and purity. This involves a multi-faceted approach, including kinetic analysis, advanced purification techniques, and controlled crystallization.

Kinetic Studies for Reaction Rate Enhancement

Kinetic studies are fundamental to understanding reaction mechanisms and enhancing reaction rates. For the synthesis of cyanoacetamide derivatives, such as the lipase-catalyzed formation of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone (B45752) and cyanoacetamide, kinetic analysis has been instrumental. scielo.br In one study, a response surface methodology (RSM) was used to optimize experimental conditions, identifying temperature and the molar ratio of reactants as significant factors influencing the reaction yield. scielo.br The maximum yield was achieved at 44 °C with a 36-fold molar excess of cyanoacetamide. scielo.br

The kinetic investigation of this enzymatic synthesis revealed that the reaction follows a ping-pong bi-ter mechanism with substrate inhibition by cyanoacetamide. scielo.br This model indicates that the binding of the first substrate to the enzyme is followed by the release of the first product before the second substrate binds. scielo.br Understanding such mechanisms allows for the precise control of reactant concentrations and other parameters to maximize the rate of product formation while minimizing inhibition effects. scielo.br

Chromatographic Techniques for Purification and Yield Maximization

Chromatographic techniques are indispensable for the purification of synthetic products, ensuring the removal of unreacted starting materials, byproducts, and catalysts. For N-cyanoacetamide derivatives, several chromatographic methods are employed.

Silica (B1680970) gel column chromatography is a common and effective method for purification. For instance, in the synthesis of N-(2-chlorophenyl)-2-cyanoacetamide, the crude product is typically purified using silica gel chromatography to achieve yields ranging from 60-80%. Similarly, thin-layer chromatography (TLC) is used to monitor the progress of reactions, such as in the synthesis of unsaturated cyanoacetamide derivatives. nih.gov

Ion-exchange chromatography is another powerful technique for separating compounds based on their net charge. bio-rad.com This method utilizes a stationary phase with covalently bound charged functional groups. bio-rad.com For amphoteric compounds, the pH of the mobile phase is adjusted to be above or below the isoelectric point (pI) of the target molecule, causing it to carry a net negative or positive charge, respectively, and bind to the corresponding anion or cation exchanger. bio-rad.com Elution is then typically achieved by changing the pH or increasing the salt concentration of the mobile phase. bio-rad.com The use of monolith stationary phases in chromatography is particularly suitable for fragile biomolecules and can be adapted for complex organic molecules, offering high porosity and binding capacity. unizg.hr

Crystallization Methodologies for High Purity Isolation

Crystallization is a crucial final step for obtaining high-purity solid products. For cyanoacetamide and its derivatives, various crystallization methods have been developed to yield pure crystalline solids.

A standard procedure for purifying cyanoacetamide involves crystallization from hot alcohol. orgsyn.org In this method, the crude, slightly yellowish product is dissolved in hot 95% ethanol (B145695) and then cooled, causing the pure, snow-white amide to precipitate with minimal loss. orgsyn.org The use of decolorizing charcoal can be employed to remove colored impurities during this process. orgsyn.org The choice of solvent is critical; while ice water can be used for washing, cold alcohol is often preferred due to the lower solubility of the product. orgsyn.org

In the synthesis of structural analogs, such as 2-chloro-N-(1-cyanocyclohexyl)acetamide, the final product is isolated as fluffy white crystals after purification. Similarly, N-(pyrazol-5-yl)cyanoacetamide can be purified by crystallization from ethanol to yield yellow crystals. arkat-usa.org Co-crystallization is another advanced technique, as demonstrated by the formation of a co-crystal between 2-cyano-2-isonitrosoacetamide and 3,4-dimethylpyrazole, which are linked by a network of hydrogen bonds and π–π stacking interactions. iucr.org This method can enhance properties like stability and solubility. iucr.org

Synthetic Pathways for N-Cyanoacetamides and Their Derivatives

N-Cyanoacetamides are versatile building blocks in organic synthesis, primarily due to their polyfunctional nature, possessing both electrophilic and nucleophilic sites. sapub.org This allows them to be used as precursors for a wide array of heterocyclic compounds. sapub.orgresearchgate.net

The most common and economical method for synthesizing N-substituted cyanoacetamides involves the reaction of amines with derivatives of cyanoacetic acid. sapub.org A widely used approach is the condensation of various primary or secondary amines with ethyl cyanoacetate. researchgate.netzenodo.orgsciforum.net This reaction is often carried out under reflux in a suitable solvent like ethanol. sciforum.netresearchgate.net

Another prevalent pathway is the direct reaction of amines with cyanoacetic acid itself. researchgate.net Alternatively, cyanoacetyl chloride, formed by treating cyanoacetic acid with a reagent like thionyl chloride, can be reacted with an amine in the presence of a base to neutralize the generated HCl. This acid chloride amidation method is well-established and generally provides high yields.

More specialized cyanoacetylating agents can also be employed. For example, N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has been used for the synthesis of cyanoacetamide derivatives of benzoic acid and benzophenone. acs.org The advancement of synthetic methodologies has also incorporated green chemistry principles, such as the use of microwave irradiation or ultrasonication, which can significantly reduce reaction times and improve yields compared to conventional heating methods. acs.orgunifap.br For instance, Knoevenagel condensation reactions to form arylidene cyanoacetamide derivatives have been efficiently carried out using trimethylamine (B31210) as a base catalyst. zenodo.org

These synthetic routes provide access to a diverse library of N-cyanoacetamide derivatives, which are key intermediates in the synthesis of various pharmacologically active heterocyclic systems, including pyrroles, pyrazoles, thiazoles, and pyridines. sapub.orgresearchgate.net

| Synthetic Pathway | Key Reagents | Typical Conditions | Advantages |

| Amine Condensation | Amine, Ethyl Cyanoacetate | Reflux in ethanol | Economical, widely applicable |

| Acid Chloride Amidation | Amine, Cyanoacetyl Chloride, Base | 0°C to room temperature | High yield, well-established |

| Direct Amidation | Amine, Cyanoacetic Acid | Varies | Direct route |

| Knoevenagel Condensation | Aldehyde, Cyanoacetamide, Base Catalyst | Mild conditions, microwave irradiation | Efficient C-C bond formation |

| Specialized Reagents | Amine, N-Cyanoacetylating Agent | Conventional heating or ultrasonication | Access to specific derivatives |

Chemical Reactivity and Mechanistic Studies of Acetamide, 2 Chloro N Cyano

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The presence of a chlorine atom on the carbon alpha to the carbonyl group makes this center highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent amide and cyano groups further activates the C-Cl bond towards substitution.

It is anticipated that "Acetamide, 2-chloro-N-cyano-" would readily react with a variety of nucleophiles.

Nitrogen Nucleophiles: Ammonia (B1221849), primary, and secondary amines are expected to displace the chloride ion to form the corresponding α-amino-N-cyanoacetamides. For instance, reaction with ammonia would yield "Acetamide, 2-amino-N-cyano-". Such reactions are fundamental in the synthesis of α-amino acid derivatives and other nitrogen-containing compounds.

Oxygen Nucleophiles: Alkoxides and hydroxides would act as potent nucleophiles. Reaction with sodium methoxide (B1231860) in methanol (B129727) would likely produce "Acetamide, 2-methoxy-N-cyano-". Hydrolysis under aqueous base would lead to the formation of "Acetamide, 2-hydroxy-N-cyano-". Carboxylate salts could also be employed to synthesize α-acyloxy derivatives.

Sulfur Nucleophiles: Thiolates and thiourea (B124793) are excellent nucleophiles for attacking α-halocarbonyl compounds. The reaction with sodium thiophenoxide, for example, would result in the formation of "Acetamide, 2-(phenylthio)-N-cyano-". These sulfur-containing products are valuable intermediates in organic synthesis.

A representative table of expected products from these nucleophilic substitution reactions is provided below.

| Nucleophile | Reagent Example | Expected Product |

| Ammonia | NH₃ | Acetamide (B32628), 2-amino-N-cyano- |

| Primary Amine | R-NH₂ | Acetamide, 2-(alkylamino)-N-cyano- |

| Alkoxide | NaOCH₃ | Acetamide, 2-methoxy-N-cyano- |

| Thiolate | NaSPh | Acetamide, 2-(phenylthio)-N-cyano- |

| Thiourea | (NH₂)₂CS | S-(2-(N-cyanoacetamido)methyl)isothiouronium salt |

While specific kinetic and thermodynamic data for "Acetamide, 2-chloro-N-cyano-" are not available, the nucleophilic substitution reactions at the α-carbon are expected to proceed via an SN2 mechanism. This is typical for primary alkyl halides, especially when activated by adjacent electron-withdrawing groups.

The reaction rate would be dependent on the concentration of both the substrate and the nucleophile. The rate law is anticipated to be: Rate = k[CH₂ClC(O)NHCN][Nucleophile]. The rate constant, k, would be influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles would lead to faster reaction rates. Polar aprotic solvents, such as acetone (B3395972) or DMF, are expected to be ideal for these reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Thermodynamically, these substitution reactions are generally favorable, driven by the formation of a more stable product where a stronger bond to the nucleophile replaces the relatively weak C-Cl bond.

In cases where a chiral center is generated during the substitution, or if a chiral nucleophile is used, the reaction is expected to proceed with inversion of configuration at the α-carbon, a hallmark of the SN2 mechanism.

Regarding regioselectivity, the α-carbon is the primary electrophilic site for nucleophilic attack due to the C-Cl bond. However, the carbonyl carbon is also an electrophilic center. While attack at the carbonyl carbon is possible, especially with strong, hard nucleophiles, the subsequent tetrahedral intermediate would be less stable and likely to revert to the starting materials or undergo further reactions that are less favorable than the direct displacement of the chloride ion. Therefore, substitution at the α-carbon is the overwhelmingly favored pathway.

Transformations Involving the Cyano Moiety

The cyano group in "Acetamide, 2-chloro-N-cyano-" is a versatile functional group that can participate in a variety of chemical transformations, leading to the synthesis of diverse heterocyclic systems and other functionalized molecules. The reactivity of the cyano group in cyanoacetamides is well-documented. researchgate.nettubitak.gov.tr

The cyanoacetamide moiety is a well-known precursor for the synthesis of a wide range of heterocyclic compounds. researchgate.nettubitak.gov.trnih.gov The active methylene (B1212753) group adjacent to the cyano and carbonyl groups can be readily deprotonated to form a nucleophilic carbanion, which can then participate in various condensation and cyclization reactions.

For example, reaction with 1,3-dicarbonyl compounds or their equivalents in the presence of a base can lead to the formation of substituted pyridones. The reaction of cyanoacetamides with aldehydes and ketones, known as the Knoevenagel condensation, yields α,β-unsaturated cyanoacrylamides, which are themselves versatile intermediates for further cyclizations. tubitak.gov.tr

The cyano group itself can participate in cycloaddition reactions. For instance, reaction with azides can lead to the formation of tetrazoles, and reactions with dienophiles in Diels-Alder type reactions are also conceivable under appropriate conditions.

The cyano group can be hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis would likely proceed through a protonated nitrile intermediate, which is then attacked by water to ultimately form a carboxylic acid, yielding "2-chloro-N-(carboxamido)acetamide". Base-catalyzed hydrolysis would involve the direct attack of hydroxide (B78521) on the nitrile carbon, leading to the formation of a carboxylate salt after workup.

The cyano group can also be reduced. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride would convert the cyano group into a primary amine, affording "Acetamide, 2-chloro-N-(aminomethyl)-".

Reductive and Oxidative Conversions of the Nitrile Group

The nitrile (-C≡N) group in Acetamide, 2-chloro-N-cyano- is susceptible to both reduction and oxidation, characteristic of nitriles in organic chemistry. numberanalytics.com

Reductive Conversions: The cyano group can undergo reduction to form primary amines or aldehydes, depending on the reagents and reaction conditions. Catalytic hydrogenation or treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) typically leads to the corresponding amine. The reduction of nitriles is a fundamental transformation in organic synthesis. wikipedia.org In the context of N-acylcyanamides, radical-based methods have also been explored. For instance, radical reactions involving N-acylcyanamides can lead to complex heterocyclic structures, where the nitrile group participates in cyclization events. acs.orgresearchgate.net

Oxidative Conversions: Oxidation of the nitrile group can occur, although it is less common than reduction. Strong oxidizing agents can potentially convert the nitrile to other functional groups. A well-known reaction is the Radziszewski reaction, where nitriles are hydrolyzed to amides in the presence of hydrogen peroxide under basic conditions. thieme-connect.de The cyanide ion itself is a reductant and can be oxidized by strong agents like molecular chlorine or hydrogen peroxide. wikipedia.org Given the presence of the electron-withdrawing acyl group, the nitrile in Acetamide, 2-chloro-N-cyano- would be expected to be somewhat deactivated towards electrophilic attack but can still participate in nucleophilic additions that can be considered redox processes.

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms and the intermediates involved is key to predicting and controlling the chemical behavior of Acetamide, 2-chloro-N-cyano-.

Detailed mechanistic studies, particularly through computational chemistry, provide insight into the energetics of reaction pathways.

For the formation of protonated cyanoacetamide, a potential energy surface has been explored computationally. aanda.orgnih.govaanda.org The reaction between protonated hydroxylamine (B1172632) and cyanoacetaldehyde to form protonated cyanoacetamide proceeds through several intermediates and transition states. nih.gov For example, the isomerization of N-protonated cyanoacetamide to the more stable O-protonated isomer occurs via a transition state (TS3) that is energetically accessible. nih.gov

Table 2: Key Energetic Features in the Formation of Protonated Cyanoacetamide

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | NH₃OH⁺ + CNCH₂CHO | 0.0 |

| TS1 | First transition state for H-migration | +1.5 |

| I2 | Intermediate species | - |

| TS2 | Transition state for N-C bond formation | +25.3 |

| N-prot CAH⁺ | N-protonated cyanoacetamide | - |

| TS3 | Transition state for isomerization | -13.9 |

| O-prot CAH⁺ | O-protonated cyanoacetamide | - |

Data from computational studies at the CCSD(T) level of theory. nih.govaanda.org Energies are relative to the initial reactants.

In radical reactions of N-acylcyanamides, the initial step often involves the generation of a radical which then undergoes cyclization. nih.govacs.org For example, an alkyl radical can add to the nitrile group in a 5- or 6-exo-dig cyclization, forming an amide-iminyl radical intermediate, which then participates in further reactions to build complex heterocyclic scaffolds. acs.orgnih.gov The characterization of these transient radical intermediates and the associated transition states is crucial for understanding the regioselectivity and stereoselectivity of these complex transformations.

Role of Iminol Tautomerism in Amide Reactivity

Amide-iminol tautomerism is a fundamental concept in the chemistry of amides, wherein the amide form exists in equilibrium with its iminol (or imidic acid) tautomer. For a generic amide, this equilibrium lies heavily towards the more stable amide form. However, the formation of the transient iminol species, even in low concentrations, can provide a crucial alternative reaction pathway.

The equilibrium for Acetamide, 2-chloro-N-cyano- is shown below:

In the case of the related compound, 2-cyanoacetamide (B1669375), computational studies have shown that the amide form is significantly more thermodynamically stable than the corresponding iminol tautomer by approximately 14.5 kcal/mol. researchgate.net Nevertheless, under certain reaction conditions, the iminol form is found to be the key reactive intermediate. researchgate.net

For Acetamide, 2-chloro-N-cyano-, the presence of a strongly electron-withdrawing cyano group directly attached to the nitrogen atom has a profound electronic effect. This group significantly increases the acidity of the N-H proton, which could facilitate its removal and subsequent tautomerization. Conversely, the electron-withdrawing nature of the cyano group would also destabilize the adjacent C=N double bond of the iminol form.

The significance of the iminol tautomer lies in its altered reactivity profile compared to the amide form:

Nucleophilicity: The nitrogen atom in the amide form is generally non-nucleophilic due to resonance delocalization of its lone pair into the carbonyl group. In contrast, the iminol nitrogen is significantly more nucleophilic. tandfonline.com

Electrophilicity: The iminol carbon, part of a C=N double bond, can act as an electrophile.

Acidity/Basicity: The iminol's hydroxyl group is acidic and can be deprotonated, while the nitrogen atom is more basic than the amide nitrogen.

In reactions such as N-chlorination of various amides, the mechanism is proposed to proceed through the formation of an iminol intermediate, which then reacts with the chlorinating agent. acs.org This suggests that for reactions involving the amide backbone of Acetamide, 2-chloro-N-cyano-, the iminol tautomer, despite its likely low equilibrium concentration, would be a key reactive intermediate.

Solvent Effects and Reaction Pathway Divergence

The reaction pathways of Acetamide, 2-chloro-N-cyano- are expected to be highly dependent on the solvent system and the reagents used. The molecule possesses two primary electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. The choice of solvent can selectively enhance reactivity at one of these sites, leading to different products.

The primary reaction anticipated for this molecule is the nucleophilic substitution of the chloride ion. This reaction can proceed via different mechanisms, which are heavily influenced by the solvent's properties.

Polar Protic Solvents (e.g., Ethanol (B145695), Water): These solvents are capable of hydrogen bonding and can stabilize both cations and anions effectively. They can solvate the leaving chloride ion and any potential carbocationic intermediates, thereby favoring an Sₙ1-type mechanism. Furthermore, they can act as nucleophiles themselves (solvolysis) or participate in proton transfer steps that may be crucial for activating the substrate or nucleophile.

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants but cannot donate hydrogen bonds. They are effective at solvating cations but leave anions relatively "bare" and highly reactive. This environment strongly favors the bimolecular Sₙ2 mechanism for nucleophilic substitution at the α-carbon.

Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are generally slower, especially if they involve charged species. Such solvents may be chosen to suppress side reactions or when using highly reactive, uncharged reagents.

This divergence in reaction pathways based on the solvent and accompanying base is well-documented for analogous compounds. For instance, studies on the reactivity of 2-chloro-N-arylacetamides with 2-mercaptonicotinonitrile (B1308631) derivatives demonstrate clear pathway divergence. researchgate.net

Table 1: Illustrative Reaction Pathway Divergence in 2-Chloro-N-arylacetamides

| Reactant System | Solvent | Base/Catalyst | Intermediate/Product | Reaction Type | Reference |

| 2-Chloro-N-arylacetamide + Mercaptonicotinonitrile | Ethanol | Piperidine (B6355638) (weak base) | S-alkylated intermediate | Sₙ2 Substitution | researchgate.net |

| S-alkylated intermediate from above | Ethanol | Sodium Ethoxide (strong base) | Cyclized Thieno[2,3-b]pyridine | Intramolecular Condensation | researchgate.net |

| 2-Cyanoacetamide + Phenacyl bromide | Ethanol | Triethylamine (B128534) | Butanamide derivative | Sₙ2 Substitution | |

| Butanamide derivative from above | DMF | Sodium Carbonate | Cyclized 2H-1,2-oxazine | Intramolecular Cyclization |

This demonstrates that a weaker base like piperidine in ethanol simply facilitates the initial Sₙ2 substitution, allowing for the isolation of the intermediate. researchgate.net However, employing a stronger base like sodium ethoxide in the same solvent promotes a subsequent intramolecular cyclization, leading to a completely different final product. researchgate.net Similarly, the reaction of a cyanoacetamide derivative with a bromide can be controlled to yield a substitution product, which is then cyclized in a different solvent system (Ethanol vs. DMF) to form a new heterocyclic ring.

For Acetamide, 2-chloro-N-cyano-, a similar divergence can be predicted. A strong base in a polar protic solvent could lead to complex reaction cascades, possibly involving the iminol tautomer, while neutral nucleophiles in polar aprotic solvents would likely favor direct Sₙ2 substitution at the α-carbon.

Table 2: Predicted Solvent Effects on the Reactivity of Acetamide, 2-chloro-N-cyano-

| Solvent Type | Properties | Predicted Effect on Reaction Pathway |

| Polar Protic (e.g., Ethanol, Methanol) | H-bond donor, stabilizes ions | - May favor Sₙ1-like substitution. - Can participate as a nucleophile (solvolysis). - Facilitates proton transfer for iminol tautomerism. |

| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | H-bond acceptor, stabilizes cations only | - Strongly favors Sₙ2 substitution at the α-carbon. - Enhances nucleophilicity of anionic reagents. |

| Nonpolar (e.g., Toluene, Dichloromethane) | Low dielectric constant, inert | - Generally slows reactions involving charged species. - May be used to favor specific intramolecular reactions or prevent side reactions. |

Derivatization Strategies and Analogue Development of Acetamide, 2 Chloro N Cyano

Synthesis of N-Substituted Acetamide (B32628) Derivatives with Cyano Functionality

The core structure of Acetamide, 2-chloro-N-cyano- can be readily modified by introducing various substituents onto the nitrogen atom of the acetamide moiety. This approach allows for the systematic exploration of structure-activity relationships and the fine-tuning of the molecule's properties.

Introduction of Aromatic and Heteroaromatic Substituents

The synthesis of N-aryl and N-heteroaryl derivatives of 2-chloroacetamide (B119443) is a common strategy to introduce diverse functionalities. researchgate.netnih.gov This is typically achieved through the chloroacetylation of the corresponding aromatic or heteroaromatic amine. researchgate.net For instance, various substituted anilines can be reacted with chloroacetyl chloride to yield N-aryl-2-chloroacetamides. researchgate.netnih.gov This method has been used to prepare a range of derivatives, including those with methyl, methoxy (B1213986), chloro, bromo, iodo, acetyl, hydroxy, and cyano substituents on the phenyl ring. nih.gov

The reaction of 2-chloro-N-cyanoacetamide with aromatic amines can also lead to the formation of more complex structures. For example, its reaction with aniline (B41778) in the presence of a base can lead to the formation of cyanoketene N,S-acetals. sapub.org

Incorporation of Aliphatic and Cyclic Alkyl Groups

Similar to the introduction of aromatic groups, aliphatic and cyclic alkyl moieties can be incorporated onto the acetamide nitrogen. The synthesis of N-alkyl-2-chloroacetamides can be achieved by reacting chloroacetyl chloride with various aliphatic amines. ijpsr.info This straightforward approach allows for the introduction of a wide array of alkyl chains and cyclic systems, thereby modifying the lipophilicity and steric properties of the parent compound.

Design and Synthesis of Bridged and Fused Heterocyclic Systems

The polyfunctional nature of Acetamide, 2-chloro-N-cyano- makes it an excellent precursor for the synthesis of a variety of bridged and fused heterocyclic compounds. tubitak.gov.trgoogle.com The reactive chloro and cyano groups, along with the active methylene (B1212753) group, can participate in various cyclization reactions. sapub.orgtubitak.gov.tr

Formation of Thiazole (B1198619), Pyrrole (B145914), Pyrazole (B372694), and Thiophene Rings

The inherent reactivity of the 2-chloro-N-cyanoacetamide scaffold lends itself to the construction of various five-membered heterocyclic rings.

Thiazoles: Thiazole derivatives can be synthesized from 2-cyanoacetamide (B1669375) precursors through several routes. One common method involves the reaction with phenyl isothiocyanate to form an intermediate, which then undergoes heterocyclization with α-halocarbonyl compounds like chloroacetyl chloride or bromoacetone. sapub.orgsapub.orgsapub.org Another approach involves the reaction with elemental sulfur and phenyl isothiocyanate. nih.govpsu.edu

Pyrroles: The synthesis of pyrrole derivatives can be achieved through the triethylamine-catalyzed alkylation of 2-cyanoacetamide with compounds like 2-chloroacetoacetate, followed by an intramolecular nucleophilic attack and dehydration. researchgate.netthieme-connect.com

Pyrazoles: Pyrazole derivatives are often obtained from cyanoacetamide precursors through diazotization with a suitable diazonium salt to form a hydrazine (B178648) derivative, which can then be cyclized. sapub.org The reaction with hydrazine hydrate (B1144303) is also a common method for pyrazole formation. nih.govpsu.edu

Thiophenes: Thiophene rings can be formed by reacting cyanoacetamide derivatives with elemental sulfur and a compound containing an active methylene group, such as malononitrile. sapub.orgnih.govpsu.edu The Gewald reaction, which involves the condensation of a ketone or aldehyde with 2-cyanoacetamide in the presence of a base and elemental sulfur, is a well-established method for synthesizing 2-aminothiophenes. researchgate.netthieme-connect.com

Generation of Oxazine (B8389632), Pyridazine, and Quinazolinone Derivatives

The versatility of Acetamide, 2-chloro-N-cyano- extends to the synthesis of six-membered heterocyclic systems.

Oxazines: The synthesis of oxazine derivatives from cyanoacetamide precursors has been documented. For example, reaction with phenacyl bromide can yield an intermediate that is a precursor for oxazine synthesis. sapub.org Additionally, 6H-1,2-oxazines can react with various alkynes in the presence of a Lewis acid catalyst to form polyfunctionalized pyridines. mdpi.com

Pyridazines: Pyridazine derivatives can be synthesized from intermediates derived from the reaction of 2-cyanoacetamide with phenacyl bromide. sapub.org

Quinazolinones: Quinazolinone derivatives can be synthesized through multistep reactions. For example, 2-mercapto-3-phenylquinazolinone can be alkylated with 2-chloro-N-(substituted)acetamide derivatives to yield both S-alkylated and N-alkylated products. nih.gov

Preparation of Multifunctionalized Derivatives

The strategic derivatization of Acetamide, 2-chloro-N-cyano- allows for the creation of molecules bearing multiple functional groups. These multifunctionalized derivatives are of interest for their potential applications in various fields of chemistry.

The reaction of cyanoacetamide derivatives with carbon disulfide can lead to the formation of dithiol derivatives. sapub.org Furthermore, the reaction with phenyl isothiocyanate can produce non-isolable enaminonitrile intermediates which are key for further heterocyclization reactions. sapub.orgsapub.orgsapub.org These intermediates can react with various α-halocarbonyl compounds to afford a range of thiazole derivatives. sapub.orgsapub.orgsapub.org

The synthesis of multifunctionalized derivatives often involves multi-component reactions, which allow for the efficient construction of complex molecules in a single step. mdpi.com

Orthogonal Protection and Deprotection Strategies

In multi-step organic synthesis, orthogonal protection is a critical strategy that allows for the selective removal of one protecting group in the presence of others. wiley-vch.de This enables the sequential modification of different functional groups within a molecule without unintended side reactions. For a molecule like Acetamide, 2-chloro-N-cyano-, an orthogonal approach would involve the selective protection of either the amide or cyano group while chemical modifications are performed on the chloroacetyl moiety, or vice versa.

The inherent chemical nature of Acetamide, 2-chloro-N-cyano- provides a degree of "de facto" orthogonality. The chloro group is readily displaced by a wide range of nucleophiles (such as amines, thiols, or phenoxides) under conditions that typically leave the amide and cyano functionalities intact. researchgate.netacs.orgresearchgate.net This differential reactivity is the most commonly exploited feature in the synthesis of its analogues.

While the principles of orthogonal protection are well-established, with common protecting groups like Boc, Fmoc, and Dde used extensively in peptide and other organic syntheses, specific literature detailing the application of such protecting groups to Acetamide, 2-chloro-N-cyano- is not extensively documented. sigmaaldrich.com The development of a true orthogonal strategy would require protecting groups for the N-cyano or amide functions that are stable to the nucleophilic substitution conditions used to react the chloro group, and which can be removed under specific, non-interfering conditions. For instance, the Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group, which is cleaved by hydrazine, offers orthogonality to acid-labile (Boc) and base-labile (Fmoc) groups, illustrating the type of strategy that could be adapted. sigmaaldrich.com However, derivatization of this compound generally proceeds by leveraging the high reactivity of the C-Cl bond, bypassing the need for explicit protection of the other functional groups.

Sequential and Parallel Synthesis Approaches

The reactive chloroacetyl group makes Acetamide, 2-chloro-N-cyano- an ideal starting material for both sequential and parallel synthesis strategies to create libraries of new chemical entities.

Sequential Synthesis involves the stepwise construction of a target molecule, where the product of one reaction becomes the substrate for the next. This approach is fundamental for creating complex structures where precise control over the introduction of each molecular fragment is required. For example, chloroacetamide derivatives are used as precursors where the chlorine atom is first substituted by a nucleophile, such as a thiol-containing heterocycle. acs.orgresearchgate.net The resulting intermediate can then undergo further reactions, such as condensation or cyclization, to yield more complex final products. acs.orgresearchgate.net A representative sequential synthesis is the reaction of a 2-chloro-N-arylacetamide with a substituted thione to form a thioether intermediate, which is subsequently cyclized under basic conditions to afford thienopyridine derivatives. acs.org

Parallel Synthesis enables the rapid generation of a large number of compounds by reacting a common intermediate with a diverse set of building blocks in an array of separate reaction vessels. This methodology is a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships (SAR). The modular nature of synthesizing analogues from chloroacetamides lends itself well to this approach. A library of analogues can be efficiently assembled by reacting Acetamide, 2-chloro-N-cyano- with a collection of diverse nucleophiles, such as various amines, thiols, or phenols. mdpi.com This strategy allows for the systematic modification of the R-group to explore its impact on the biological or chemical properties of the resulting analogues.

Below is a table illustrating a conceptual parallel synthesis approach starting from Acetamide, 2-chloro-N-cyano-.

| Reaction Vessel | Nucleophile (R-XH) | Resulting Analogue Structure |

| 1 | Phenol | |

| 2 | Aniline | |

| 3 | Thiophenol | |

| 4 | Piperidine (B6355638) | |

| ...n | Rn-XH |

This table is a conceptual representation of a parallel synthesis workflow.

Structure-Reactivity and Structure-Function Relationship Studies in Analogues

The systematic modification of the Acetamide, 2-chloro-N-cyano- scaffold and the subsequent study of its analogues are crucial for understanding how chemical structure correlates with reactivity and biological function.

Structure-Reactivity Relationships (SRR) investigate how structural modifications influence a molecule's chemical behavior. In analogues of cyanoacetamides, the electronic nature of substituents plays a significant role. For instance, in related phenylethylacetamide derivatives, the introduction of electron-donating groups like methoxy can enhance solubility but may decrease the electrophilicity of other parts of the molecule. Conversely, the presence of strong electron-withdrawing groups, such as a nitro group on an aromatic ring, can enhance the electrophilicity and reactivity of the molecule toward nucleophiles. Bulky substituents can also impact reactivity by introducing steric hindrance, while also affecting physical properties like crystallinity.

Structure-Function Relationships (SAR) are fundamental to drug discovery and materials science, linking specific structural features of a molecule to its biological activity or function. Studies on analogues of chloroacetamides have provided valuable SAR data.

A study on N-(substituted phenyl)-2-chloroacetamides revealed key relationships between the substituent on the phenyl ring and antimicrobial activity. nih.gov Physicochemical properties such as the topological polar surface area (TPSA) and lipophilicity (LogP) were found to be important predictors of biological activity. nih.gov

Table 1: SAR Findings for Antimicrobial N-(substituted phenyl)-2-chloroacetamides

| Analogue Substituent (at para-position) | TPSA (Ų) | Activity Insight | Reference |

|---|---|---|---|

| -H | 29.10 | Baseline | nih.gov |

| -COCH3 | 46.17 | Favorable for high permeability | nih.gov |

| -OH | 49.33 | Favorable for high permeability, lowest lipophilicity | nih.gov |

| -CN | 52.89 | Favorable for high permeability | nih.gov |

| -Br | 29.10 | Highest lipophilicity | nih.gov |

Data derived from a QSAR study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

In another example, a library of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogues was synthesized and evaluated as inhibitors of SLACK potassium channels. mdpi.com This study demonstrated a clear preference for certain substituents and substitution patterns on the aryl ring to achieve high potency.

Table 2: SAR of Eastern Ring Analogues as SLACK Channel Inhibitors

| Analogue Substituent | Position | Potency (IC50 in µM) | SAR Observation | Reference |

|---|---|---|---|---|

| -F (Hit compound) | 2 | 0.8 | Baseline hit | mdpi.com |

| -Cl | 2 | 0.6 | Improved potency | mdpi.com |

| -Cl | 4 | 0.6 | Improved potency | mdpi.com |

| -CF3 | 4 | 0.7 | Improved potency | mdpi.com |

| -Me | 2 | 1.3 | Reduced potency | mdpi.com |

| -Me | 3 | 1.3 | Reduced potency | mdpi.com |

| -Me | 4 | 1.3 | Reduced potency | mdpi.com |

| -CN | 2 | 0.8 | Similar potency to hit | mdpi.com |

| -CN | 4 | 0.8 | Similar potency to hit | mdpi.com |

Data derived from a structure-activity relationship study on SLACK potassium channel inhibitors. mdpi.com

These studies on related chloroacetamide and cyanoacetamide structures underscore the importance of systematic derivatization. The findings guide the rational design of new analogues of Acetamide, 2-chloro-N-cyano- with potentially tailored reactivity and optimized biological or functional profiles.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Acetamide, 2 Chloro N Cyano and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including "Acetamide, 2-chloro-N-cyano-". Through the application of one-dimensional and two-dimensional NMR experiments, a comprehensive picture of the molecule's atomic arrangement can be constructed.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment of hydrogen and carbon atoms within the "Acetamide, 2-chloro-N-cyano-" molecule.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons present. The protons of the chloromethyl group (Cl-CH₂-) would likely appear as a singlet, with a chemical shift influenced by the electronegativity of the adjacent chlorine atom and the amide group. For comparison, the alkyl protons in 2-chloroacetamide (B119443) (ClCH₂CONH₂) show a signal at approximately 4.02 ppm. vaia.com The N-H proton of the amide group is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. In 2-chloroacetamide, the two amide protons are non-equivalent due to restricted rotation around the C-N bond and resonate at 7.35 and 7.60 ppm. vaia.com

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the amide group is expected to resonate at a downfield chemical shift, typically in the range of 160-170 ppm, similar to what is observed in other acetamides. acs.org The carbon of the chloromethyl group (Cl-CH₂) would appear at a higher field compared to the carbonyl carbon. For instance, the chlorinated CH₂ in a related chloroacetamide derivative has a chemical shift of around 45.3 ppm. The cyano group's carbon (-C≡N) is also characteristic and is expected to have a chemical shift in the range of 115-120 ppm. acs.orgvulcanchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetamide (B32628), 2-chloro-N-cyano-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cl-CH₂- | ~ 4.0 | ~ 45 |

| -C(O)- | - | ~ 165 |

| -NH- | Broad, ~ 7-8 | - |

| -C≡N | - | ~ 117 |

Note: The predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms in "Acetamide, 2-chloro-N-cyano-".

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the case of "Acetamide, 2-chloro-N-cyano-", a COSY spectrum would be expected to show a correlation between the N-H proton and the protons of any alkyl groups attached to the nitrogen, if present in derivatives. For the parent compound, significant COSY correlations are not expected due to the presence of isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon and proton atoms. sdsu.edu For "Acetamide, 2-chloro-N-cyano-", it would show a cross-peak connecting the signal of the chloromethyl protons (Cl-CH₂-) to the signal of the chloromethyl carbon. This is a powerful tool for unambiguously assigning the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. sdsu.edu HMBC is crucial for piecing together the molecular structure. For "Acetamide, 2-chloro-N-cyano-", key HMBC correlations would be expected between:

The chloromethyl protons (Cl-CH₂-) and the carbonyl carbon (-C(O)-).

The N-H proton and the carbonyl carbon (-C(O)-).

The N-H proton and the cyano carbon (-C≡N).

These correlations would definitively establish the connectivity of the chloroacetyl group to the N-cyano moiety.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of "Acetamide, 2-chloro-N-cyano-" in its solid form, providing insights into both crystalline and amorphous states. emory.edupreprints.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, which can provide valuable structural information. emory.edu

By using techniques like Magic Angle Spinning (MAS), high-resolution spectra of solid samples can be obtained. mdpi.com Cross-polarization (CP) can be employed to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant spins like ¹H. mdpi.com

For "Acetamide, 2-chloro-N-cyano-", ssNMR could be used to:

Determine the number of distinct molecules in the asymmetric unit of a crystal lattice by observing the splitting of signals.

Characterize polymorphism, which is the existence of different crystalline forms of the same compound.

Study the molecular conformation and packing in the solid state.

Differentiate between crystalline and amorphous phases.

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the determination of the elemental composition of "Acetamide, 2-chloro-N-cyano-" (C₃H₃ClN₂O). The calculated exact mass can then be compared to the experimentally measured mass to confirm the molecular formula. For instance, in a related N-substituted cyanoacetamide, HRMS was used to confirm the molecular weight and fragmentation patterns.

Table 2: Exact Mass Information for Acetamide, 2-chloro-N-cyano-

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₃H₃³⁵ClN₂O | 118.99064 |

| C₃H₃³⁷ClN₂O | 120.98769 |

Note: The presence of chlorine results in a characteristic isotopic pattern in the mass spectrum, with the ratio of the M and M+2 peaks being approximately 3:1.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org This provides valuable information about the connectivity of the atoms within the molecule.

For "Acetamide, 2-chloro-N-cyano-", an MS/MS experiment would involve selecting the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the compound's structure. Common fragmentation pathways for N-monosubstituted cyanoacetamides have been studied and can provide a basis for predicting the fragmentation of the title compound. ceon.rsresearchgate.net

Expected fragmentation patterns for "Acetamide, 2-chloro-N-cyano-" could include:

Loss of a chlorine radical (•Cl) from the molecular ion.

Cleavage of the C-C bond between the carbonyl group and the chloromethyl group, leading to the formation of a [CH₂Cl]⁺ ion or a [M-CH₂Cl]⁺ fragment.

Cleavage of the N-C(O) bond , resulting in fragments corresponding to the chloroacetyl group and the N-cyano moiety.

Loss of the cyano group (•CN) .

The analysis of these fragment ions allows for the reconstruction of the molecular structure, providing confirmatory evidence for the identity of "Acetamide, 2-chloro-N-cyano-".

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the assessment of purity and the identification of volatile impurities in samples of "Acetamide, 2-chloro-N-cyano-". This method is particularly adept at separating volatile and thermally stable compounds, making it suitable for haloacetamides. nih.govnih.gov The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the chromatographic column, is a characteristic feature that can be used for identification under specific analytical conditions.

Following separation, the eluted compounds are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, revealing the molecular weight of the compound and a characteristic fragmentation pattern. This pattern arises from the breakdown of the molecular ion into smaller, stable charged fragments.

For "Acetamide, 2-chloro-N-cyano-", the presence of a chlorine atom is a key distinguishing feature in the mass spectrum, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, where a pair of peaks separated by two m/z units with a 3:1 intensity ratio is observed. wpmucdn.com

α-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

McLafferty rearrangement: If applicable, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.

Loss of functional groups: Cleavage of the C-Cl bond or the cyano group.

The table below outlines potential key fragments and their corresponding m/z values, which would be crucial for the structural confirmation of "Acetamide, 2-chloro-N-cyano-" by GC-MS.

| Potential Fragment | Structure | Expected m/z | Notes |

| Molecular Ion | [C₃H₃ClN₂O]⁺ | 118/120 | Exhibits the characteristic 3:1 isotopic pattern for chlorine. |

| Loss of Chlorine | [C₃H₃N₂O]⁺ | 83 | Resulting from the cleavage of the C-Cl bond. |

| Acylium Ion | [C₂H₂ClO]⁺ | 77/79 | Formed by cleavage of the N-C(O) bond, shows chlorine isotope pattern. |

| Cyano-containing fragment | [CH₂CN]⁺ | 40 | Resulting from cleavage around the amide functionality. |

It is important to note that the thermal lability of some nitrogenous compounds can be a challenge in GC-MS analysis. nih.gov Therefore, optimizing the injector temperature is crucial to prevent degradation of the analyte before it reaches the detector. nih.gov Techniques such as programmable temperature vaporiser injectors can minimize this issue. nih.gov

Vibrational Spectroscopic Techniques for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. These methods probe the vibrational and rotational modes of molecules, providing a unique spectral fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. Specific functional groups absorb IR radiation at characteristic frequencies, corresponding to their vibrational modes (stretching, bending, etc.). For "Acetamide, 2-chloro-N-cyano-", the key functional groups—amide, chloroalkane, and nitrile—each produce distinct absorption bands. copbela.orginstanano.com

The analysis of related compounds provides a strong basis for assigning the expected IR absorption bands for "Acetamide, 2-chloro-N-cyano-". researchgate.netwiley.commsu.edu The table below summarizes these characteristic frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3350 - 3150 | Medium |

| C≡N (Nitrile) | Stretching | 2260 - 2220 | Medium, Sharp |

| C=O (Amide I) | Stretching | 1700 - 1650 | Strong |

| N-H (Amide II) | Bending | 1650 - 1550 | Medium |

| C-N (Amide) | Stretching | 1400 - 1200 | Medium |

| C-Cl (Chloroalkane) | Stretching | 800 - 600 | Strong |

The N-H stretching frequency can be influenced by hydrogen bonding; a broader band at a lower wavenumber suggests the presence of intermolecular hydrogen bonding. The C=O stretching (Amide I band) is typically one of the most intense peaks in the spectrum. The C≡N stretch, while of medium intensity, is particularly diagnostic due to its appearance in a relatively uncongested region of the spectrum. copbela.org

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the electron cloud. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals, while they may be weak or absent in the FT-IR spectrum.

For "Acetamide, 2-chloro-N-cyano-", Raman spectroscopy is particularly useful for observing the C≡N and C-Cl stretching vibrations. acs.orgresearchgate.net The nitrile group (C≡N) typically gives rise to a sharp and distinct Raman peak in the 2200-2300 cm⁻¹ region. researchgate.net The position of this peak is sensitive to the electronic environment, including solvent polarity and hydrogen bonding. researchgate.net

The table below outlines the expected Raman active modes for "Acetamide, 2-chloro-N-cyano-".

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |

| C≡N (Nitrile) | Stretching | 2260 - 2220 | Medium to Strong, Sharp |

| C=O (Amide I) | Stretching | 1700 - 1650 | Medium |

| C-C | Stretching | 1200 - 800 | Medium |

| C-Cl | Stretching | 800 - 600 | Strong |

The complementary nature of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational characteristics of "Acetamide, 2-chloro-N-cyano-", aiding in its unambiguous identification and structural confirmation.

X-ray Crystallographic Analysis for Three-Dimensional Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. benthamdirect.comum.edu.mt By diffracting a beam of X-rays off a single crystal, a pattern of reflections is generated that can be mathematically transformed into a three-dimensional electron density map of the molecule. From this map, the exact positions of atoms, and thus bond lengths, bond angles, and torsional angles, can be determined with high precision.

While a crystal structure for "Acetamide, 2-chloro-N-cyano-" has not been reported, extensive crystallographic data for related acetamides provide a basis for predicting its solid-state structure. nih.govresearchgate.net The molecule is expected to exhibit specific geometric parameters characteristic of its constituent functional groups.

The table below presents expected bond lengths and angles for "Acetamide, 2-chloro-N-cyano-", based on data from similar structurally characterized compounds.

| Bond | Expected Length (Å) | Angle | **Expected Value (°) ** |

| C-Cl | 1.75 - 1.80 | O=C-N | ~122 |

| C=O | 1.22 - 1.25 | C-C=O | ~120 |

| C-N (amide) | 1.32 - 1.35 | C-C-Cl | ~110 |

| C-C | 1.50 - 1.54 | C-N-C (cyano) | ~118 |

| C≡N | 1.13 - 1.16 |

The conformation of the molecule, particularly the dihedral angles between the planar amide group and the substituent groups, will be a key feature revealed by X-ray diffraction. The planarity of the acetamide group is a common feature, with the attached atoms deviating only slightly from this plane.

The way molecules pack in a crystal is governed by a network of intermolecular interactions. For "Acetamide, 2-chloro-N-cyano-", several types of non-covalent interactions are anticipated to play a crucial role in stabilizing the crystal lattice.

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that strong N-H···O hydrogen bonds will be a dominant feature in the crystal packing, linking molecules into chains or more complex networks. nih.govresearchgate.net In some cases, the chlorine atom can also act as a weak hydrogen bond acceptor in C-H···Cl interactions. researchgate.net

Dipole-Dipole Interactions: The highly polar cyano group can participate in strong dipole-dipole interactions. Antiparallel arrangements of cyano groups are often observed in crystal structures, which helps to stabilize the packing. nih.gov

Halogen Bonding: The chlorine atom has a region of positive electrostatic potential on its outer surface (a σ-hole), which can interact favorably with a nucleophilic region on an adjacent molecule, such as the nitrogen atom of the cyano group. This type of interaction, known as a C-Cl···N halogen bond, could be a significant structure-directing force. nih.govacs.org

The interplay of these various intermolecular forces will ultimately determine the final three-dimensional supramolecular architecture of "Acetamide, 2-chloro-N-cyano-" in the solid state.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal. By mapping various properties onto this surface, one can gain detailed insights into the nature and prevalence of different intermolecular contacts.

For Acetamide, 2-chloro-N-cyano-, the key functional groups—the chloro atom, the cyano group, the carbonyl oxygen, and the amide hydrogen—are all expected to be significantly involved in intermolecular interactions. Analysis of structurally similar compounds reveals the typical contributions of these interactions.

Detailed Research Findings:

Hirshfeld surface analyses performed on related chloroacetamide and cyanoacetamide derivatives consistently highlight the importance of hydrogen bonds and other close contacts in stabilizing the crystal packing. eurjchem.comiucr.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

The analysis typically reveals the following key contacts for molecules containing these functional groups:

H···H Contacts: These are generally the most abundant interactions on the Hirshfeld surface, often comprising a large percentage of the total surface area. iucr.org

O···H and N···H Contacts: These represent conventional and unconventional hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the cyano nitrogen can act as acceptors. These appear as sharp, distinct spikes in the fingerprint plots, indicative of their directional and specific nature. acs.org

C···H Contacts: These weak interactions, often involving the π-system of the cyano group, also play a role in stabilizing the crystal structure. acs.orgresearchgate.net

The following table summarizes the percentage contributions of various intermolecular contacts observed in representative chloro- and cyano-substituted acetamide derivatives, which can be considered indicative for Acetamide, 2-chloro-N-cyano-.

| Intermolecular Contact | Typical Percentage Contribution (%) | Reference |

|---|---|---|

| H···H | 21 - 37 | iucr.orgacs.org |

| Cl···H / H···Cl | ~18 | iucr.org |

| O···H / H···O | 11 - 12 | iucr.orgacs.org |

| C···H / H···C | 11 - 20 | iucr.orgacs.org |

| N···H / H···N | ~10 - 14 | iucr.orgacs.org |

| Cl···C | Variable | eurjchem.com |

| Cl···Cl | Variable | eurjchem.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. The technique is particularly useful for identifying the presence of chromophores—parts of a molecule responsible for its color—and analyzing electronic conjugation.

The structure of Acetamide, 2-chloro-N-cyano- contains several chromophoric groups: the carbonyl group (C=O) and the cyano group (C≡N). These groups possess non-bonding electrons (n) on the oxygen and nitrogen atoms, as well as π-electrons in the double and triple bonds. Consequently, the molecule is expected to exhibit two primary types of electronic transitions in the UV region:

n → π* Transitions: These involve the excitation of a non-bonding electron (from the carbonyl oxygen or cyano nitrogen) to an anti-bonding π* orbital. These transitions are typically of lower energy and appear at longer wavelengths but have a low molar absorptivity (ε). uomustansiriyah.edu.iq

π → π* Transitions: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. It requires more energy, thus occurring at shorter wavelengths, and is characterized by a high molar absorptivity (ε). uomustansiriyah.edu.iq

Detailed Research Findings:

Studies on related acetamide derivatives confirm these expectations. For example, the UV-Vis spectra of N-(substituted phenyl)-2-chloroacetamides have been recorded in various solvents to analyze the effect of the environment on electronic transitions. researchgate.net The position of the absorption maximum (λ_max) is often influenced by solvent polarity. For n → π* transitions, increasing solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. uomustansiriyah.edu.iq Conversely, π → π* transitions often undergo a bathochromic (red) shift to longer wavelengths in polar solvents. uomustansiriyah.edu.iq

Research on other cyanoacetamide derivatives has also utilized UV-Vis spectroscopy to characterize the electronic properties and charge transfer within the molecules. tandfonline.com The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies often complements the experimental UV-Vis data.

The following table presents the expected electronic transitions and their approximate absorption maxima (λ_max) for Acetamide, 2-chloro-N-cyano-, based on data from analogous compounds.

| Electronic Transition | Associated Functional Group(s) | Expected λ_max Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|---|

| n → σ | C-Cl, C-N | 150 - 250 | Low | uomustansiriyah.edu.iq |

| π → π | C=O, C≡N | ~200 - 250 | High (1,000 - 10,000) | uomustansiriyah.edu.iq |

| n → π* | C=O, C≡N | ~250 - 350 | Low (10 - 100) | uomustansiriyah.edu.iq |

Computational and Theoretical Investigations of Acetamide, 2 Chloro N Cyano

Quantum Chemical Calculations of Electronic Structure